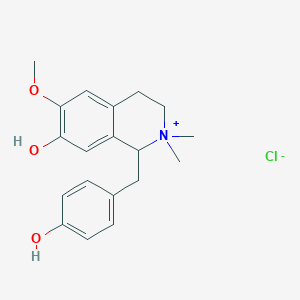

(Rac)-Magnocurarin (chloride)

Description

Identification of Primary and Secondary Natural Sources

(Rac)-Magnocurarine, in its various forms, has been identified in several plant families. The primary sources include species from the Menispermaceae and Rutaceae families.

Tiliacora racemosa, a member of the Menispermaceae family, is a significant natural source of magnocurarine (B150353). medchemexpress.commedchemexpress.comglpbio.com This large, evergreen climbing shrub is found throughout the tropical regions of India. researchgate.net Traditionally, various parts of this plant have been used in Ayurvedic medicine. researchgate.netnih.gov The plant is known to contain a variety of bisbenzylisoquinoline alkaloids. researchgate.netnih.govnih.gov

Another notable source is Evodia cf. trichotoma, belonging to the Rutaceae family. uwa.edu.authieme-connect.comnih.gov This evergreen tree, which can reach heights of about 10 meters, is found in the rainforests of West Sumatra. thieme-connect.com The bark of this plant has been found to contain (R)-Magnocurarine. thieme-connect.com While magnocurarine has been reported in several species of the Magnoliaceae family, its discovery in the Rutaceae family was a significant finding. thieme-connect.com

Besides these, magnocurarine has also been isolated from other plants such as those in the genus Magnolia. ontosight.ai The bark of Magnolia officinalis is a well-known material in Traditional Chinese Medicine and has been found to contain (R)-magnocurarine. mdpi.com

Table 1: Natural Sources of Magnocurarine

| Plant Species | Family | Alkaloids Identified |

|---|---|---|

| Tiliacora racemosa | Menispermaceae | Magnocurarine medchemexpress.commedchemexpress.comglpbio.com, Tiliacorinine, Nortiliacorinine A researchgate.net, Tiliacosine, Tiliasine researchgate.net |

| Evodia cf. trichotoma | Rutaceae | (R)-Magnocurarine uwa.edu.authieme-connect.comnih.gov |

| Magnolia officinalis | Magnoliaceae | (R)-Magnocurarine, (S)-4-keto-magnoflorine, (R)-3,4-dehydromagnocurarine mdpi.com |

Chromatographic and Spectroscopic Techniques for Isolation and Purification in Research Settings

The isolation and purification of (Rac)-Magnocurarine (chloride) from its natural sources involve a series of sophisticated chromatographic and spectroscopic techniques. These methods are essential for separating the target compound from the complex mixture of other alkaloids and plant metabolites.

A general procedure for extracting alkaloids from plant material, such as the powdered plant of Tiliacora racemosa, involves initial extraction with a solvent like ethanol. researchgate.net The resulting extract is then typically subjected to an acid-base extraction to separate the basic alkaloids from other components. researchgate.net The crude alkaloid mixture is then further purified using various chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of natural products like magnocurarine. HPLC offers high resolution and sensitivity, making it ideal for separating complex mixtures. researchgate.net In the context of alkaloid isolation, HPLC can be used both as an analytical tool to guide the fractionation process and as a preparative technique to obtain pure compounds. nih.govnih.gov An HPLC system coupled with a diode-array detector and mass spectrometry (MS) can provide real-time information about the chemical composition of the fractions, facilitating the identification of known and new compounds. mdpi.com For instance, an HPLC-ESI-MSn method was successfully used to screen for alkaloids in the bark of M. officinalis, leading to the identification of 23 alkaloids, including (R)-magnocurarine. mdpi.com

While not explicitly detailed in the provided search results for the isolation of magnocurarine itself, countercurrent chromatography (CCC) is a valuable liquid-liquid partition chromatography technique used for the separation of natural products. It avoids the use of solid stationary phases, which can sometimes lead to irreversible adsorption of the sample. This technique is particularly suitable for the separation of polar compounds like alkaloids.

Preparative Thin-Layer Chromatography (Prep-TLC) is another chromatographic method employed for the purification of compounds from natural extracts. After a preliminary separation by column chromatography, fractions containing the compound of interest can be further purified by Prep-TLC. The components are separated on a layer of adsorbent material, and the band corresponding to the desired compound is scraped off and eluted with a suitable solvent. This technique is often used for small-scale purifications.

The structural elucidation of the isolated compounds is then typically achieved using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm the identity and purity of (Rac)-Magnocurarine (chloride).

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H24ClNO3 |

|---|---|

Molecular Weight |

349.8 g/mol |

IUPAC Name |

1-[(4-hydroxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol;chloride |

InChI |

InChI=1S/C19H23NO3.ClH/c1-20(2)9-8-14-11-19(23-3)18(22)12-16(14)17(20)10-13-4-6-15(21)7-5-13;/h4-7,11-12,17H,8-10H2,1-3H3,(H-,21,22);1H |

InChI Key |

VPFXIJWKEYUDJZ-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC)C.[Cl-] |

Origin of Product |

United States |

Chemical and Physical Properties

The chemical and physical properties of (Rac)-Magnocurarin (chloride) are crucial for its application in research settings.

| Property | Value |

| Chemical Formula | C₁₉H₂₄ClNO₃ |

| Molecular Weight | 314.40 g/mol |

| Physical State | Solid chemondis.com |

| Melting Point | 199–200°C |

| Solubility | Soluble in polar solvents like methanol, DMSO, and water. biocrick.com |

Table 1: of (Rac)-Magnocurarin (chloride)

Its chemical structure is defined by a 1,2,3,4-tetrahydroisoquinolinium core. This core is substituted with a 4-hydroxyphenylmethyl group at the first position, a methoxy (B1213986) group at the sixth position, and two methyl groups at the second nitrogen position. The stereochemistry of magnocurarine (B150353), specifically the (R)-configuration at the first position, is considered important for its biological activity.

Biosynthesis and Chemical Synthesis of Rac Magnocurarin Chloride

Proposed Biosynthetic Pathways of Magnocurarin Alkaloids

The biosynthesis of magnocurarin is a branch of the extensive benzylisoquinoline alkaloid (BIA) pathway found in various plant species. pnas.org The journey begins with the amino acid L-tyrosine, which serves as the primary precursor for both halves of the molecule's core structure. wikipedia.org

The proposed pathway to (S)-N-methylcoclaurine, the direct precursor to the magnocurarin cation, involves a series of enzymatic steps:

Precursor Formation: L-tyrosine is metabolized to form both dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. wikipedia.org

Pictet-Spengler Condensation: The key carbon-carbon bond formation occurs via a Pictet-Spengler reaction between dopamine and 4-hydroxyphenylacetaldehyde. This reaction is catalyzed by norcoclaurine synthase (NCS), which stereoselectively produces (S)-norcoclaurine. pnas.orgnih.gov

O-Methylation: The hydroxyl group at the C6 position of (S)-norcoclaurine is methylated by the enzyme norcoclaurine 6-O-methyltransferase (6OMT), using S-adenosyl methionine (SAM) as the methyl donor, to yield (S)-coclaurine. nih.gov

N-Methylation: Subsequently, the secondary amine of (S)-coclaurine is methylated by coclaurine (B195748) N-methyltransferase (CNMT), again with SAM as the methyl source, to form (S)-N-methylcoclaurine. nih.gov

Quaternization: To form the magnocurarin cation, a final N-methylation of the tertiary amine of (S)-N-methylcoclaurine occurs. This step, catalyzed by an N-methyltransferase, results in the quaternary ammonium (B1175870) ion.

The (R)-enantiomer of N-methylcoclaurine can also be formed in some species, potentially through a non-selective or R-selective NCS, or via an epimerization process from the (S)-enantiomer. pnas.orgnih.gov The chloride salt is typically formed during the extraction and purification process from the plant material.

Total Chemical Synthesis Approaches

The total chemical synthesis of benzylisoquinoline alkaloids like magnocurarin is a well-established field in organic chemistry. The primary goal is the construction of the 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) skeleton.

A common retrosynthetic strategy for the N-methylcoclaurine core of magnocurarin involves two main disconnections based on classical isoquinoline (B145761) synthesis reactions:

Pictet-Spengler Reaction: The tetrahydroisoquinoline ring is disconnected between the C1 and the nitrogen atom (N2), and between the C4 and C4a positions. This leads back to a substituted phenethylamine (B48288) and a substituted phenylacetaldehyde. The forward reaction involves the condensation of these two fragments to form an imine, which then undergoes an intramolecular electrophilic substitution to form the isoquinoline ring.

Bischler-Napieralski Reaction: A primary disconnection is made at the C1-N2 bond of the tetrahydroisoquinoline ring. This reveals a dihydroisoquinoline intermediate, which can be reduced to the target tetrahydroisoquinoline. This intermediate is formed via the cyclization of an N-acyl-phenethylamine precursor, which is disconnected further to a phenethylamine and a phenylacetic acid derivative. This is often considered a highly reliable and general method for this class of alkaloids.

A generalized racemic synthesis of the N-methylcoclaurine core via the Bischler-Napieralski approach involves several key steps. The starting materials are typically a protected phenethylamine and a phenylacetic acid derivative, which are coupled and then cyclized.

Table 1: Generalized Racemic Synthesis of N-Methylcoclaurine Core

| Step | Intermediate(s) | Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | N-(Phenylethyl)phenylacetamide | Protected phenethylamine, Phenylacetyl chloride, Base (e.g., Pyridine) | Amide formation to link the two key fragments. |

| 2 | Dihydroisoquinoline | N-(Phenylethyl)phenylacetamide, Dehydrating/cyclizing agent (e.g., POCl₃, PPA) | Bischler-Napieralski cyclization to form the imine-containing ring. |

| 3 | Tetrahydroisoquinoline | Dihydroisoquinoline, Reducing agent (e.g., NaBH₄) | Reduction of the C=N double bond to form the tetrahydroisoquinoline core. |

| 4 | N-Methyltetrahydroisoquinoline | Tetrahydroisoquinoline, Methylating agent (e.g., Formaldehyde/Formic acid) | Eschweiler-Clarke N-methylation of the secondary amine. |

Stereoselective and Asymmetric Synthesis Methodologies for Enantiomers

Producing a single enantiomer of magnocurarin requires stereocontrol during the synthesis. Several methodologies have been developed for the asymmetric synthesis of 1-substituted tetrahydroisoquinolines. cdnsciencepub.com

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For instance, syntheses have been developed starting from D-(-)-tartaric acid cdnsciencepub.com or (R)-(+)-glyceraldehyde cdnsciencepub.com to create chiral aldehyde intermediates for a subsequent Pictet-Spengler reaction, thereby setting the stereochemistry at the C1 position.

Chiral Auxiliaries: A chiral auxiliary can be attached to the nitrogen of the phenethylamine precursor. This auxiliary directs the stereochemical outcome of the cyclization or a subsequent reaction, and is removed later in the synthesis.

Asymmetric Catalysis: This is a highly efficient modern approach. Asymmetric hydrogenation or transfer hydrogenation of a dihydroisoquinoline intermediate using a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral ligand) can produce the desired enantiomer of the tetrahydroisoquinoline in high enantiomeric excess. rsc.org

Racemic Synthesis and Enantiomeric Resolution Techniques

A common strategy is to first perform a racemic synthesis to produce a mixture of both enantiomers and then separate them. rsc.org This is often more practical than a full asymmetric synthesis, especially if both enantiomers are of interest for comparative studies.

Racemic Synthesis: This involves using non-chiral starting materials and reagents, such as the general Bischler-Napieralski route outlined in Table 1, which results in a 50:50 mixture of the (R)- and (S)-enantiomers. nih.govresearchgate.net

Enantiomeric Resolution: Several techniques can be employed to separate the enantiomers from the racemic mixture:

Classical Resolution: This involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent) to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers. The enantiomers interact differently with the chiral environment of the column, leading to different retention times and thus separation. researchgate.net

Enzymatic Resolution: This technique uses enzymes that selectively act on one enantiomer. For benzylisoquinolines, engineered variants of monoamine oxidase (MAO-N) have been used. rsc.orgrsc.org The enzyme selectively oxidizes one enantiomer (e.g., the R-enantiomer) to the corresponding dihydroisoquinolinium ion, leaving the unreacted S-enantiomer in high enantiomeric purity. rsc.orgresearchgate.net This process is known as a kinetic resolution. A deracemisation process can be achieved if the oxidized intermediate is then non-selectively reduced back to the racemate in situ, continuously feeding the substrate for the enzyme until theoretically all of the material is converted to the desired enantiomer. rsc.org

Chirality and Stereochemical Aspects of Magnocurarin Analogues

Elucidation of Absolute and Relative Configurations

The determination of the precise three-dimensional arrangement of atoms at a chiral center is known as determining the absolute configuration, typically assigned as R (Rectus) or S (Sinister) using the Cahn-Ingold-Prelog priority rules. ucalgary.caslideshare.net The relationship between the configurations of different stereocenters within a molecule is referred to as the relative configuration. ethz.ch For complex molecules like Magnocurarin and its analogues, a combination of analytical techniques is employed to unambiguously establish their stereochemistry.

Key Analytical Techniques:

X-ray Crystallography: This is considered a definitive method for determining absolute configuration, provided a suitable single crystal of the compound can be prepared. mdpi.com The technique provides a detailed three-dimensional map of the electron density within the crystal, allowing for the precise assignment of the spatial position of each atom. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are crucial for structure elucidation in solution. Methods like Nuclear Overhauser Effect Spectroscopy (NOESY) can establish the relative configuration by identifying atoms that are close in space. mdpi.com For determining absolute configuration, specialized NMR experiments involving chiral derivatizing agents or the measurement of residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs) in weakly aligning media can be used. nih.gov

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's stereochemistry. By comparing experimental CD spectra with those predicted by quantum chemical calculations for different stereoisomers, the absolute configuration can be assigned. mdpi.com

In the case of Magnocurarin, which possesses a 1-benzyl-1,2,3,4-tetrahydroisoquinolinium core, the key chiral center is the carbon at position 1 (C1). The absolute configuration at this position, whether it is (R) or (S), is critical and has been shown to be a primary determinant of the molecule's biological activity. The elucidation of its structure relies on these established spectroscopic and crystallographic methods, often in conjunction with chemical synthesis to create stereochemically pure reference compounds.

Impact of Stereoisomerism on Molecular Recognition and Biological Activity in Preclinical Models

The difference in the three-dimensional shape of enantiomers leads to stereospecific interactions with chiral biological targets, such as receptors and enzymes. nih.gov This concept, often explained by the "three-point-attachment" model, posits that for a molecule to bind effectively to its target, a minimum of three points of interaction must be correctly aligned. nih.gov An enantiomer that fits perfectly into a binding site (the "lock-and-key" model) will elicit a biological response, while its mirror image may bind less effectively or not at all, resulting in lower potency or complete inactivity. nih.govnih.gov In some cases, the "wrong" enantiomer can even interact with different targets, leading to off-target effects. nih.gov

For Magnocurarin, stereoisomerism has a profound impact on its pharmacological profile, particularly its activity as a neuromuscular blocking agent. ontosight.ai Preclinical research has demonstrated that the two enantiomers of Magnocurarin chloride exhibit different potencies. ontosight.ai The primary mechanism of action is the blockade of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction, which prevents the neurotransmitter acetylcholine from binding and initiating muscle contraction. ontosight.ai

Studies have shown that the (R)-isomer of Magnocurarin has a significantly higher potency for blocking these nicotinic acetylcholine receptors compared to the (S)-isomer. ontosight.ai This difference in activity underscores the importance of the specific three-dimensional arrangement of the molecule for effective molecular recognition by the nAChR binding site. ontosight.ai The higher potency of the (R)-enantiomer makes it a more promising candidate for potential applications where neuromuscular blockade is desired. ontosight.ai

Table 1: Stereoisomers of Magnocurarin Chloride and Biological Activity

| Stereoisomer | Configuration | Relative Potency at Nicotinic Acetylcholine Receptors | Primary Biological Activity |

|---|---|---|---|

| (R)-Magnocurarin | R-configuration at the C1 chiral center | Higher | Neuromuscular blockade ontosight.ai |

| (S)-Magnocurarin | S-configuration at the C1 chiral center | Lower | Neuromuscular blockade ontosight.aiontosight.ai |

Receptor Binding and Ligand-Target Interactions

The characterization of how a compound like (Rac)-Magnocurarin (chloride) interacts with cellular receptors is fundamental to understanding its pharmacological potential. This typically involves a suite of assays and computational methods.

Competitive Binding Studies and Affinity Determination

Competitive binding assays are a specific application of radioligand binding that determines a compound's affinity (Ki) for a receptor by measuring its ability to displace a known radioligand. giffordbioscience.com This method is essential for screening compounds against known targets and establishing their selectivity profile.

Currently, there are no published competitive binding studies detailing the affinity of (Rac)-Magnocurarin (chloride) for any specific receptor.

Computational Modeling and Molecular Docking Studies of Receptor Interactions

Computational approaches, such as molecular docking, are powerful tools for predicting the interaction between a ligand and a protein at the molecular level. oatext.com These in silico methods can help to identify potential binding sites and estimate the binding affinity, guiding further experimental work.

A search of the scientific literature did not reveal any computational modeling or molecular docking studies performed on (Rac)-Magnocurarin (chloride) to investigate its potential receptor interactions.

Enzyme Inhibition Kinetics and Mechanistic Studies

Investigating a compound's effect on enzyme activity is another critical aspect of determining its mechanism of action. This involves characterizing the type of inhibition and quantifying its potency.

Reversible and Irreversible Inhibition Profiling

Enzyme inhibition can be either reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where it forms a permanent covalent bond. nih.govkhanacademy.org Kinetic studies, often visualized using plots like the Lineweaver-Burk plot, can distinguish between different types of reversible inhibition (competitive, non-competitive, and uncompetitive) by analyzing the changes in kinetic parameters (Km and Vmax) in the presence of the inhibitor. khanacademy.orgnih.gov

There is no available information to classify the enzyme inhibition profile of (Rac)-Magnocurarin (chloride) as either reversible or irreversible against any specific enzyme.

Determination of Inhibition Constants (Ki) and Half-maximal Inhibitory Concentrations (IC50)

The potency of an enzyme inhibitor is quantified by its half-maximal inhibitory concentration (IC50), the concentration of inhibitor required to reduce enzyme activity by 50%, and the inhibition constant (Ki), which provides a more absolute measure of binding affinity. rsc.org

Specific IC50 or Ki values for (Rac)-Magnocurarin (chloride) against any enzyme target are not reported in the available literature. While other natural compounds and chloride-containing molecules have been characterized as enzyme inhibitors, this data does not extend to (Rac)-Magnocurarin (chloride). medchemexpress.commedchemexpress.comnih.gov

Modulation of Intracellular Signaling Pathways

Intracellular signaling pathways are complex networks that transmit signals from the cell surface to intracellular targets, dictating cellular responses. The potential for (Rac)-Magnocurarin (chloride) to modulate these pathways is an area of active scientific inquiry.

The Rho family of small GTPases, including Rho and Rac, are critical regulators of the actin cytoskeleton, cell polarity, and cell migration. They function as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to control downstream signaling networks.

Currently, there is a lack of specific scientific studies directly investigating the effects of (Rac)-Magnocurarin (chloride) on the Rho/Rac GTPase signaling cascades. Therefore, its role in modulating cellular processes governed by these pathways, such as cell adhesion dynamics and cytoskeletal organization, remains to be elucidated.

Cyclic guanosine (B1672433) monophosphate (cGMP) is a ubiquitous second messenger that plays a crucial role in various physiological processes, including vasodilation, phototransduction, and neurotransmission. It is synthesized by guanylyl cyclases and exerts its effects by activating cGMP-dependent protein kinases, cyclic nucleotide-gated ion channels, and phosphodiesterases.

To date, there are no direct research findings available that specifically detail the impact of (Rac)-Magnocurarin (chloride) on cGMP-mediated signaling pathways. Further investigation is required to determine if this compound influences the synthesis, degradation, or downstream effects of cGMP.

The nuclear factor-kappa B (NF-κB) family of transcription factors are pivotal regulators of the inflammatory response, immune function, cell survival, and proliferation. The canonical NF-κB signaling pathway is activated by various stimuli, leading to the phosphorylation and degradation of IκB proteins, which allows NF-κB dimers to translocate to the nucleus and induce the expression of target genes.

While direct studies on the isolated (Rac)-Magnocurarin (chloride) are limited, research on plant extracts containing this alkaloid provides some insight into its potential effects on NF-κB signaling. A study on the methanolic extract of Croton urucurana Baillon bark, which was found to contain magnocurarine (B150353), demonstrated significant anti-inflammatory properties. researchgate.net The study reported that the extract inhibited the transcriptional activity of NF-κB in RAW 264.7 macrophage cells. researchgate.net This inhibition of NF-κB activity was associated with a reduction in the production of nitric oxide (NO) and inflammatory cytokines. researchgate.net

It is important to note that these findings are based on a plant extract containing a mixture of compounds, and therefore, the observed effects cannot be solely attributed to magnocurarine. researchgate.net Further research using the purified (Rac)-Magnocurarin (chloride) is necessary to definitively establish its direct effects on the NF-κB signaling pathway and to elucidate the precise molecular mechanisms involved.

Applications in Research

As a research probe, (Rac)-Magnocurarin (chloride) is utilized to investigate the function and pharmacology of nicotinic acetylcholine (B1216132) receptors. Its ability to block these receptors makes it a useful tool for studying processes that involve neuromuscular transmission. Furthermore, its potential anti-inflammatory and neuroprotective effects are being explored in preclinical research to understand the underlying cellular and molecular pathways. ontosight.ai

Preclinical Biological Activity Profiling in Vitro and Animal Models

Anti-Inflammatory Research in Cellular and In Vivo Preclinical Models

There is a significant lack of specific research investigating the anti-inflammatory properties of isolated (Rac)-Magnocurarin (chloride). While general anti-inflammatory potential is suggested, concrete data from in vitro or in vivo models is not available. ontosight.ai

Inhibition of Pro-Inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2)

No specific studies detailing the inhibitory effects of (Rac)-Magnocurarin (chloride) on the production of key inflammatory mediators like nitric oxide (NO) or prostaglandin E2 (PGE2) were found.

Research on crude extracts of plants known to contain magnocurarine (B150353) does suggest a potential for such activity. For instance, extracts from Tiliacora triandra have been shown to inhibit NO production in RAW 264.7 macrophage cells. thaiscience.info Similarly, other compounds like honokiol (B1673403) and magnolol (B1675913), isolated from Magnolia species, are known to inhibit PGE2 synthesis. darwin-nutrition.fr However, this activity has not been specifically attributed to or quantified for magnocurarine itself.

Modulation of Pro-Inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6)

The scientific literature lacks specific data on the modulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), or Interleukin-6 (IL-6) by (Rac)-Magnocurarin (chloride). Studies on other constituents of Magnolia species, such as honokiol, have shown inhibitory effects on TNF-α and IL-6, but these findings cannot be directly extrapolated to magnocurarine. researchgate.netnih.gov

Effects on Macrophage Activation and Immune Cell Signaling in Cell Culture Models

There are no available research articles that specifically investigate the effects of (Rac)-Magnocurarin (chloride) on macrophage activation or the underlying immune cell signaling pathways, such as the NF-κB pathway. While the NF-κB pathway is a known target for other anti-inflammatory compounds found in Magnolia extracts, the role of magnocurarine in this context has not been elucidated. darwin-nutrition.frnih.gov

Antioxidant and Radical Scavenging Capabilities

General statements in literature suggest that magnocurarine may possess antioxidant effects, but this is not substantiated by specific experimental data. ontosight.ai

In Vitro Free Radical Scavenging Assays (e.g., DPPH, ABTS)

No studies providing quantitative data, such as IC50 values or Trolox Equivalence Antioxidant Capacity (TEAC), for the free radical scavenging activity of (Rac)-Magnocurarin (chloride) using standard assays like DPPH or ABTS were identified. While extracts from plants containing the compound, such as Tiliacora triandra and Magnoliae Flos, exhibit scavenging activity in these assays, the specific contribution of magnocurarine to this effect is unknown. thaiscience.infonih.gov

Cellular Antioxidant Mechanisms and Oxidative Stress Mitigation in Cell-Based Assays

There is no research available on the cellular antioxidant mechanisms of (Rac)-Magnocurarin (chloride) or its ability to mitigate oxidative stress in cell-based models, such as the Cellular Antioxidant Activity (CAA) assay. While this assay is a more biologically relevant measure of antioxidant potential, it has not been applied to study this specific compound. nih.govbioivt.com

Preclinical Anticancer Research (In Vitro Cytotoxicity and Apoptosis Induction)

Inhibition of Cancer Cell Proliferation in Various Cell Lines

While the broader class of compounds from Magnolia species, such as the neolignans magnolol and honokiol, have been studied for their cytotoxic effects against various cancer cell lines, specific data on (Rac)-Magnocurarine (chloride) is scarce. nih.gov One study noted the evaluation of magnocurarine for its cytotoxicity against certain cancer cell lines, but detailed results, including specific cell lines inhibited or IC50 values, are not widely available in the public domain. deepdyve.com Therefore, a comprehensive profile of its anti-proliferative activity across different cancer types cannot be constructed at this time.

Mechanistic Studies of Cell Cycle Arrest and Apoptosis Induction (e.g., Caspase Activity, DNA Fragmentation)

Detailed mechanistic studies elucidating the ability of (Rac)-Magnocurarine (chloride) to induce cell cycle arrest or apoptosis in cancer cells are not prominently featured in the available scientific literature. The hallmarks of apoptosis include processes like the activation of caspases—a family of proteases central to the apoptotic pathway—and the subsequent fragmentation of DNA. nih.govnih.govebi.ac.uk For many natural compounds, anticancer effects are mediated through the induction of cell cycle arrest at specific checkpoints (e.g., G1, G2/M) and the initiation of either intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways. mdpi.comphcogj.comjmb.or.kr However, specific investigations into whether magnocurarine activates key effector caspases (like caspase-3) or causes DNA laddering—a characteristic of apoptosis—have not been found. researchgate.net

Effects on Cancer-Related Signaling Pathways in Preclinical Models

The influence of (Rac)-Magnocurarine (chloride) on specific cancer-related signaling pathways remains an uninvestigated area in the available preclinical research. Many natural products exert their anticancer effects by modulating critical signaling cascades that control cell proliferation, survival, and metastasis, such as the PI3K/Akt/mTOR, MAPK, and NF-κB pathways. mdpi.comqu.edu.qa For instance, the related alkaloid magnoflorine (B1675912) has been shown to sensitize breast cancer cells to doxorubicin (B1662922) by affecting the AKT/mTOR and p38 signaling pathways. nih.gov However, similar studies defining the molecular targets and pathway interactions of magnocurarine are not currently available.

Other Investigational Biological Activities in Research Models

Neuropharmacological Potential in Non-Human Models

The most well-documented neuropharmacological effect of magnocurarine is its curare-like action at the neuromuscular junction. jst.go.jp Beyond this specific activity, its broader potential to act on the central nervous system has not been extensively explored. Preclinical evaluation of neuropharmacological activity often involves a battery of tests in animal models to assess potential sedative, anxiolytic, or antidepressant effects, such as the forced swim test, hole-board test, and monitoring of spontaneous motor activity. herbmedpharmacol.commdpi.comnih.gov There is no evidence in the retrieved literature to suggest that (Rac)-Magnocurarine (chloride) has been subjected to such comprehensive neuropharmacological profiling. The compound has been noted for potential anti-inflammatory and antioxidant effects, which can be relevant to neurodegenerative conditions, but this remains speculative without further research. ontosight.ai

Immunomodulatory Effects in In Vitro Systems

There is a lack of specific data on the in vitro immunomodulatory effects of (Rac)-Magnocurarine (chloride). Research on extracts from Magnolia officinalis indicates that the plant as a whole possesses immunomodulatory properties, including the ability to enhance the functionality of innate immune cells like macrophages and modulate inflammatory responses. tandfonline.com These effects are often attributed to constituents like magnolol and honokiol. tandfonline.comresearchgate.net However, the specific contribution of magnocurarine to these activities has not been isolated and studied, and no reports of its effects on cytokine production (e.g., TNF-α, interleukins) or immune cell proliferation in in vitro systems were found. wikipedia.orgnih.gov

Structure Activity Relationship Sar Studies and Rational Design

Identification of Key Pharmacophoric Elements for Biological Activity

The biological activity of (Rac)-Magnocurarine chloride is primarily attributed to its distinct structural features, which confer its notable neuromuscular blocking and antioxidant properties. The key pharmacophoric elements are centered around its isoquinoline (B145761) core and the specific substitutions it carries.

The primary pharmacological action of Magnocurarine (B150353) is its ability to act as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction, leading to muscle relaxation. oup.com This activity is intrinsically linked to the quaternary ammonium (B1175870) group . This positively charged nitrogen atom mimics the quaternary ammonium moiety of the endogenous neurotransmitter, acetylcholine, allowing it to bind to the receptor's active site without activating it, thereby competitively inhibiting neuromuscular transmission. The presence of this permanent positive charge is a hallmark of many neuromuscular blocking agents.

The stereochemistry of the molecule also plays a critical role. The (R)-configuration at the C-1 position of the isoquinoline ring is considered critical for its biological activity. This specific spatial arrangement of the benzyl (B1604629) group is likely essential for the correct orientation and optimal interaction within the binding pocket of the nicotinic acetylcholine receptor.

In addition to its neuromuscular blocking effects, Magnocurarine has demonstrated antioxidant properties. This activity is primarily attributed to the phenolic hydroxyl groups on its structure. These groups can donate hydrogen atoms to neutralize free radicals, thus mitigating oxidative stress. The position and number of these hydroxyl groups on both the isoquinoline and the benzyl rings influence the compound's antioxidant potential.

A summary of the key pharmacophoric elements of (Rac)-Magnocurarine and their inferred contributions to its biological activity is presented in Table 1.

| Pharmacophoric Element | Structural Feature | Inferred Contribution to Biological Activity | Supporting Evidence/Inference |

| Cationic Head | Quaternary ammonium group | Essential for neuromuscular blocking activity by mimicking acetylcholine and binding to nicotinic acetylcholine receptors. | Common feature among neuromuscular blocking agents; electrostatic interaction with the receptor. oup.com |

| Stereocenter | (R)-configuration at C-1 | Critical for optimal binding and biological activity at the nicotinic acetylcholine receptor. | Specific spatial arrangement required for precise receptor fit. |

| Hydrogen-Bonding Donors | Phenolic hydroxyl groups | Contribute to antioxidant activity through free radical scavenging. May also participate in receptor binding. | Known antioxidant properties of phenolic compounds. |

| Modulating Group | Methoxy (B1213986) group at C-6 | Influences lipophilicity, metabolic stability, and overall electronic properties of the molecule. | Common substituent in natural alkaloids affecting pharmacokinetics. |

| Aromatic Systems | Benzyl and isoquinoline rings | Provide the structural scaffold and engage in hydrophobic and π-stacking interactions within the receptor binding site. | General principle of ligand-receptor interactions. |

This table is based on inferred knowledge from the structure of (Rac)-Magnocurarine and general principles of medicinal chemistry.

Design, Synthesis, and Biological Evaluation of Structural Analogues and Derivatives

While specific and extensive studies on the design, synthesis, and biological evaluation of a broad series of (Rac)-Magnocurarine chloride analogues are limited in the available literature, the general principles of rational drug design for neuromuscular blocking agents can be applied. The goal of such studies would be to modulate potency, duration of action, and side-effect profile.

Strategies for Analogue Design:

Modification of the Quaternary Head: Altering the N-substituents from methyl to larger alkyl groups could influence the steric interactions within the receptor and affect potency and duration of action.

Variation of Inter-cationic Distance in Bis-quaternary Analogues: Although Magnocurarine is a monoquaternary alkaloid, a common strategy in the field of neuromuscular blockers is the synthesis of bis-quaternary compounds. researchgate.net Creating dimeric structures of Magnocurarine linked by chains of varying lengths could dramatically enhance potency, as seen with other benzylisoquinoline relaxants like atracurium. nih.gov The optimal distance between the two cationic heads for potent neuromuscular blockade is generally found to be around 1.1 to 1.4 nanometers. researchgate.net

Substitution on the Aromatic Rings: Introducing different substituents (e.g., halogens, nitro groups, or additional hydroxyl or methoxy groups) on the benzyl and isoquinoline rings could modulate the electronic properties and hydrogen-bonding capabilities of the molecule, thereby affecting its binding affinity and selectivity.

Alteration of the Isoquinoline Core: Modifications such as ring-opening, ring-contraction, or the introduction of heteroatoms could lead to novel scaffolds with potentially different pharmacological profiles.

Esterification or Etherification of Phenolic Hydroxyls: Modifying the hydroxyl groups could alter the compound's antioxidant activity and its pharmacokinetic properties, potentially leading to prodrugs with improved bioavailability or altered duration of action.

A hypothetical series of analogues and the rationale for their design are presented in Table 2.

| Analogue Series | Modification Strategy | Hypothesized Impact on Biological Activity |

| N-Alkyl Analogues | Replace N-methyl groups with larger alkyl chains (e.g., ethyl, propyl). | May alter steric fit in the nAChR binding pocket, potentially affecting potency and duration of action. |

| Bis-Magnocurarine Ethers | Link two Magnocurarine units via the phenolic hydroxyls with alkyl chains of varying lengths. | Could create potent bis-quaternary blockers if the inter-cationic distance is optimal. |

| Ring-Substituted Derivatives | Introduce electron-withdrawing or electron-donating groups on the aromatic rings. | Could modulate binding affinity through altered electronic interactions and hydrogen bonding potential. |

| Hydroxyl Group Isomers | Move the positions of the hydroxyl and methoxy groups on the aromatic rings. | May affect both neuromuscular blocking and antioxidant activities by altering key interaction points. |

This table represents a theoretical approach to the rational design of (Rac)-Magnocurarine analogues for SAR studies.

The synthesis of such analogues would involve multi-step organic synthesis protocols, likely starting from commercially available isoquinoline precursors. Subsequent biological evaluation would necessitate in vitro assays, such as radioligand binding studies to determine affinity for different nAChR subtypes and functional assays on isolated nerve-muscle preparations (e.g., chick biventer cervicis or rat phrenic nerve-hemidiaphragm) to quantify neuromuscular blocking potency (e.g., IC50 or pA2 values).

Computational Chemistry Approaches for SAR Analysis and Predictive Modeling

Computational chemistry offers powerful tools to investigate the SAR of (Rac)-Magnocurarine chloride, predict the activity of novel analogues, and understand its interaction with the nicotinic acetylcholine receptor at a molecular level.

Pharmacophore Modeling:

A 3D pharmacophore model can be generated based on the known structural features of Magnocurarine and other active benzylisoquinoline neuromuscular blockers. researchgate.net This model would define the essential spatial arrangement of key chemical features required for binding to the nAChR. These features would likely include a cationic center, hydrogen-bond donors/acceptors, and hydrophobic aromatic regions. Such a model could then be used for virtual screening of compound libraries to identify new potential neuromuscular blockers with different scaffolds. mdpi.com

Molecular Docking:

Molecular docking simulations can be employed to predict the binding mode of (Rac)-Magnocurarine and its analogues within the ligand-binding domain of the nAChR. nih.govelifesciences.org The crystal structures of homologous proteins, such as the acetylcholine-binding protein (AChBP), or homology models of the nAChR can serve as the receptor model. nih.govmdpi.com Docking studies could elucidate the specific amino acid residues involved in the interaction, rationalize the importance of the (R)-stereochemistry at C-1, and predict the binding affinities of designed analogues.

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. For Magnocurarine analogues, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) could be calculated and correlated with their experimentally determined neuromuscular blocking potencies. A robust QSAR model could then be used to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.

Molecular Dynamics (MD) Simulations:

MD simulations can provide insights into the dynamic behavior of the Magnocurarine-nAChR complex over time. plos.org These simulations can reveal the stability of the binding mode predicted by docking, identify key conformational changes in the receptor upon ligand binding, and calculate the free energy of binding, which is a more accurate predictor of affinity than docking scores alone.

A summary of computational approaches and their potential applications in the study of (Rac)-Magnocurarine is provided in Table 3.

| Computational Method | Application to (Rac)-Magnocurarine SAR | Potential Outcome |

| Pharmacophore Modeling | Identification of essential 3D chemical features for nAChR antagonism. | A virtual screening tool to discover novel neuromuscular blockers. mdpi.com |

| Molecular Docking | Prediction of the binding orientation of Magnocurarine and its analogues in the nAChR active site. | Understanding of key molecular interactions and rationalization of SAR data. nih.govelifesciences.org |

| QSAR | Development of a predictive model for the neuromuscular blocking activity of new analogues. | Prioritization of synthetic targets and reduction of experimental effort. |

| Molecular Dynamics | Analysis of the stability and dynamics of the ligand-receptor complex. | Detailed insights into the mechanism of action and more accurate binding affinity predictions. plos.org |

This table outlines potential computational studies to advance the understanding of (Rac)-Magnocurarine's SAR, as specific studies on this compound are not widely reported.

Analytical Methodologies for Rac Magnocurarin Chloride in Research

Advanced Chromatographic Techniques (e.g., UPLC, GC-MS) for Purity and Quantification

Chromatographic methods are indispensable for separating (Rac)-Magnocurarin (chloride) from complex mixtures and accurately determining its purity and concentration. High-performance liquid chromatography (HPLC) and its more advanced version, ultra-performance liquid chromatography (UPLC), are commonly utilized, often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC is a cornerstone technique for the analysis of alkaloids like magnocurarine (B150353). nih.govmdpi.com Commercial suppliers of magnocurarine often use HPLC with Diode-Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD) to assess purity, which is typically expected to be in the range of 95% to 99%. nih.gov For more demanding quantitative applications, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) offers superior resolution, speed, and sensitivity. libretexts.orgmdpi.com

A typical UPLC-MS/MS method for the quantification of a similar alkaloid might involve the following parameters, which can be adapted for (Rac)-Magnocurarin (chloride):

| Parameter | Example Condition |

| Chromatography System | Waters ACQUITY UPLC I-Class |

| Column | Waters ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (B52724) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

This table presents a hypothetical UPLC-MS/MS method based on established protocols for similar compounds. mdpi.comresearchgate.netfrontiersin.org

Method validation for such an assay is crucial and would involve assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com For instance, a validated method for other alkaloids has demonstrated excellent linearity with correlation coefficients (r²) greater than 0.99 over a specified concentration range. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for non-volatile compounds like quaternary alkaloids, GC-MS can be employed for the analysis of related or derivatized compounds. For certain alkaloids, derivatization can make them amenable to GC-MS analysis. rsc.org A GC-MS protocol for the analysis of related compounds might involve a capillary column such as a DB-5MS, with helium as the carrier gas. nih.gov The mass spectrometer would be operated in selected ion monitoring (SIM) mode for quantitative analysis, providing high sensitivity and selectivity. nih.gov However, for a chloride salt like (Rac)-Magnocurarin (chloride), UPLC-MS/MS is generally the more direct and preferred method.

Spectroscopic Characterization Methods (e.g., High-Resolution NMR, FT-IR, Circular Dichroism)

Spectroscopic techniques are vital for the structural elucidation and confirmation of the chemical identity of (Rac)-Magnocurarin (chloride).

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. organicchemistrydata.org For (Rac)-Magnocurarin (chloride), both ¹H and ¹³C NMR are essential for confirming its structure. The chemical shifts are indicative of the electronic environment of each nucleus. nih.gov

Published data for the related compound, magnocurarine, provides expected chemical shift ranges. griffith.edu.au For example, the proton signal for H-5 is reported to be around δ 6.79 ppm. griffith.edu.au A full assignment of the ¹H and ¹³C NMR spectra is a critical step in the characterization of any newly synthesized or isolated batch of the compound. researchgate.net

Illustrative ¹H and ¹³C NMR Data for a Related Aporphine (B1220529) Alkaloid

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | - | 128.7 |

| 1a | - | 122.8 |

| 2 | - | 145.7 |

| 3 | 6.79 (s) | 114.6 |

| 4 | 3.10 (m) | 29.3 |

| 5 | 2.65 (m) | 48.5 |

| 6a | 3.20 (m) | 60.5 |

| 7 | - | 126.5 |

| 8 | 6.90 (d) | 115.4 |

| 9 | 7.10 (d) | 130.4 |

| 10 | - | 149.7 |

| 11 | - | 142.9 |

| OCH₃ | 3.90 (s) | 60.2 |

| N-CH₃ | 2.55 (s) | 35.2 |

This table is a representative example based on data for related aporphine alkaloids and is intended to be illustrative. griffith.edu.auresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.orgpressbooks.pub The FT-IR spectrum of (Rac)-Magnocurarin (chloride) would be expected to show characteristic absorption bands for its key functional groups.

Expected FT-IR Absorption Bands for (Rac)-Magnocurarin (chloride)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch | Phenolic hydroxyl groups |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 3000-2850 | C-H stretch | Aliphatic C-H |

| 1600-1585 | C=C stretch | Aromatic ring |

| 1500-1400 | C=C stretch | Aromatic ring |

| 1260-1000 | C-O stretch | Ether and phenolic C-O |

This table is based on general FT-IR correlation tables and data for similar aromatic and alkaloid compounds. pressbooks.pubvscht.cz

Circular Dichroism (CD) Spectroscopy

Circular dichroism is a powerful technique for studying chiral molecules like the individual enantiomers of magnocurarine. bvsalud.orgnih.gov It measures the differential absorption of left- and right-circularly polarized light. For aporphine alkaloids, the CD spectrum is particularly useful for determining the absolute configuration at the stereocenter. dp.tech The spectrum of an enantiomerically pure sample of magnocurarine would show characteristic Cotton effects, while the racemic mixture, (Rac)-Magnocurarin (chloride), would be CD silent as the signals from the two enantiomers cancel each other out. nih.gov The analysis of related aporphine alkaloids has shown that the signs and positions of the CD bands are dependent on both the configuration and the substitution pattern on the aromatic rings. griffith.edu.au

Bioanalytical Assay Development for Quantitative Analysis in Complex Biological Matrices

To study the behavior of (Rac)-Magnocurarin (chloride) in biological systems, robust and sensitive bioanalytical methods are required for its quantification in complex matrices such as tissue extracts from animal models and cell lysates. nih.govchromatographyonline.com

Sample Preparation

The first critical step is the efficient extraction of the analyte from the biological matrix while removing interfering substances like proteins and lipids. yorku.ca Common techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where a cold organic solvent, such as acetonitrile or methanol, is added to the sample (e.g., plasma or cell lysate) to precipitate proteins. nih.govnih.gov The supernatant is then collected for analysis.

Liquid-Liquid Extraction (LLE): This method involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. It can offer cleaner extracts than PPT. nih.gov

Solid-Phase Extraction (SPE): SPE provides a more selective extraction by using a solid sorbent to retain the analyte, which is then eluted with a suitable solvent. This technique is effective for cleaning up very complex samples like tissue homogenates. chromatographyonline.com

For tissue samples, an initial homogenization step is required to break down the tissue structure and release the compound into a buffer or solvent. nih.govchromatographyonline.com

LC-MS/MS Method for Biological Samples

LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and wide dynamic range. nih.govuu.nlmdpi.com A method for quantifying (Rac)-Magnocurarin (chloride) in tissue extracts or cell lysates would be developed and validated according to regulatory guidelines. frontiersin.org

Key Validation Parameters for a Bioanalytical Assay

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at LLOQ) |

| Precision | The closeness of agreement among a series of measurements. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Recovery | The extraction efficiency of an analytical process. | Consistent, precise, and reproducible |

| Matrix Effect | The alteration of analyte response due to interfering components in the sample matrix. | CV of IS-normalized matrix factor ≤ 15% |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions. | Analyte concentration within ±15% of initial |

| LLOQ | The lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10, with accuracy and precision within 20% |

This table summarizes key validation parameters and their typical acceptance criteria based on regulatory guidelines for bioanalytical method validation. frontiersin.orgnih.govmdpi.com

The development of such a validated bioanalytical method is a prerequisite for any meaningful preclinical research involving the quantification of (Rac)-Magnocurarin (chloride) in biological specimens. nih.govuu.nl

Preclinical Pharmacokinetic and Metabolic Research in Experimental Models

Absorption and Distribution Studies in Animal Models

No specific studies on the absorption and distribution of (Rac)-Magnocurarine (chloride) in animal models have been reported in the available scientific literature. Research on other bisbenzylisoquinoline alkaloids, such as neferine, has indicated that these types of compounds can be absorbed orally and distribute to various organs, including the liver, lungs, kidneys, and heart. nih.gov However, without direct experimental data for (Rac)-Magnocurarine (chloride), its specific absorption kinetics (e.g., rate and extent of absorption) and tissue distribution patterns remain unknown.

To illustrate the type of data that would be generated from such studies, the following table outlines the key pharmacokinetic parameters that are typically measured.

Table 9.1-1: Illustrative Pharmacokinetic Parameters for Absorption and Distribution Studies (Note: No data is available for (Rac)-Magnocurarine (chloride). This table is for illustrative purposes only.)

| Parameter | Description |

| Cmax | Maximum (peak) plasma concentration |

| Tmax | Time to reach maximum (peak) plasma concentration |

| AUC (Area Under the Curve) | Total drug exposure over time |

| Bioavailability (%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation |

| Vd (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma |

| Tissue Distribution | Concentration of the compound in various tissues (e.g., liver, kidney, lung, heart, brain) at different time points |

Biotransformation Pathways and Metabolite Identification (in vitro and in vivo preclinical)

There are no published studies that have identified the biotransformation pathways or specific metabolites of (Rac)-Magnocurarine (chloride) in either in vitro (e.g., liver microsomes, hepatocytes) or in vivo preclinical models. The metabolism of xenobiotics, particularly alkaloids, often involves Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions, primarily in the liver. mdpi.com For other bisbenzylisoquinoline alkaloids like neferine, metabolism has been shown to be mediated by cytochrome P450 enzymes, such as CYP2D6, leading to the formation of demethylated metabolites. nih.gov It is plausible that (Rac)-Magnocurarine (chloride) undergoes similar metabolic transformations, but this has not been experimentally verified.

The table below illustrates the kind of information that would be presented if metabolite identification studies were available.

Table 9.2-1: Illustrative Data for Metabolite Identification of (Rac)-Magnocurarine (chloride) (Note: No data is available for (Rac)-Magnocurarine (chloride). This table is for illustrative purposes only.)

| Putative Metabolite | Metabolic Reaction | In Vitro System | In Vivo Model | Analytical Method |

| M1 | O-demethylation | Rat Liver Microsomes | Rat | LC-MS/MS |

| M2 | N-demethylation | Human Liver Microsomes | Mouse | LC-MS/MS |

| M3 | Glucuronide Conjugation | Rat Hepatocytes | Rat | LC-MS/MS |

| M4 | Sulfate Conjugation | Human Hepatocytes | Mouse | LC-MS/MS |

Excretion Mechanisms in Preclinical Systems and Mass Balance Studies

No data from excretion or mass balance studies for (Rac)-Magnocurarine (chloride) in preclinical systems are available in the scientific literature. Such studies are crucial for understanding the routes and rates of elimination of a compound and its metabolites from the body (e.g., via urine, feces, or bile). A mass balance study, typically conducted using a radiolabeled version of the compound, quantifies the total recovery of the administered dose. Studies on other alkaloids have demonstrated varied excretion patterns, with contributions from both renal and fecal routes. rsc.org

The following table exemplifies the data that would be collected in excretion and mass balance studies.

Table 9.3-1: Illustrative Data for Excretion and Mass Balance Studies of (Rac)-Magnocurarine (chloride) (Note: No data is available for (Rac)-Magnocurarine (chloride). This table is for illustrative purposes only.)

| Parameter | Description |

| Percentage of Dose Excreted in Urine | The proportion of the administered dose recovered in urine over a specific time period |

| Percentage of Dose Excreted in Feces | The proportion of the administered dose recovered in feces over a specific time period |

| Total Recovery (%) | The sum of the percentages of the dose recovered in urine and feces, indicating the completeness of the mass balance |

| Biliary Excretion (%) | The proportion of the dose excreted into the bile (if measured) |

| Major Metabolites in Excreta | Identification and quantification of the main metabolites present in urine and feces |

Advanced Research Models and Methodologies in Magnocurarin Studies

Utilization of Organ-on-a-Chip and 3D Culture Systems for Mechanistic Studies

Traditional two-dimensional (2D) cell cultures, while foundational, often fail to replicate the complex cellular interactions and microenvironments of human tissues. nih.gov This can lead to data that is not predictive of in vivo responses. nih.gov To bridge this gap, organ-on-a-chip (OOC) and three-dimensional (3D) culture systems have emerged as superior models for mechanistic studies of compounds like (Rac)-Magnocurarin (chloride). nih.govnih.gov

Organ-on-a-chip, also known as microphysiological systems, are microfluidic devices that contain living cells in continuously perfused, micrometer-sized chambers. mdpi.comthno.org These chips are designed to replicate key functional units of human organs, providing insights into organ-level physiology and pathophysiology. nih.govnih.gov The use of OOCs allows for the study of drug transport, metabolism, and toxicity in a more physiologically relevant context. thno.orgnih.gov For instance, a "liver-on-a-chip" could be used to study the metabolism of (Rac)-Magnocurarin (chloride) and identify potential metabolites, while a "heart-on-a-chip" could assess its effects on cardiac function and potential cardiotoxicity.

Similarly, 3D cell culture systems, such as spheroids or organoids, allow cells to grow in a structure that mimics the in vivo environment, with complex cell-cell and cell-extracellular matrix (ECM) interactions. nih.gov Studies have shown that cells cultured in 3D models often exhibit different gene expression profiles and greater resistance to anticancer drugs compared to those in 2D monolayers, making them more predictive of clinical outcomes. nih.gov Applying a 3D cancer spheroid model could, for example, more accurately determine the efficacy of (Rac)-Magnocurarin (chloride) in a tumor microenvironment. The integration of organoids with organ-chip technology further enhances the ability to model diseases and predict treatment responses in a human-relevant manner. mdpi.com

Below is a table comparing the features of 2D, 3D, and Organ-on-a-Chip culture systems for compound evaluation.

| Feature | 2D Monolayer Culture | 3D Culture (Spheroids/Organoids) | Organ-on-a-Chip (OOC) |

| Cellular Organization | Flat, single layer of cells on a plastic or glass surface. | Aggregates of cells forming a three-dimensional structure. | Micro-architectured device with cells in a tissue-like structure. mdpi.com |

| Cell-Cell Interaction | Limited to lateral neighbors. | Extensive spatial cell-cell and cell-matrix interactions. nih.gov | Dynamic, with co-culture of multiple cell types possible. nih.gov |

| Microenvironment | Homogeneous and static; lacks physiological architecture. | More representative of in vivo tissue gradients (e.g., oxygen, nutrients). | Dynamic, with controlled fluid flow, mechanical cues, and gradients. thno.org |

| Physiological Relevance | Low; often provides misleading data for in vivo responses. nih.gov | Medium to High; better mimics in vivo conditions. nih.gov | High; recapitulates organ-level functions and multi-organ interactions. nih.govnih.gov |

| Application for (Rac)-Magnocurarin (chloride) | Initial high-throughput screening for basic cytotoxicity. | Efficacy testing in tumor models, mechanistic studies of cell signaling. | Studying pharmacokinetics, organ-specific toxicity, and efficacy under physiological flow. nih.gov |

Application of Gene Editing (e.g., CRISPR-Cas9) and Proteomic Approaches for Target Validation

Identifying the specific molecular target of a compound is a critical and often challenging step in drug development. nih.gov The advent of gene-editing technologies like CRISPR-Cas9 and advanced proteomic techniques has revolutionized this process. nih.govmdpi.com

CRISPR-Cas9 is a powerful gene-editing tool that allows for the precise knockout, modification, or activation of specific genes. mdpi.complos.org This technology can be used to validate if a hypothesized target is essential for the biological activity of a compound like (Rac)-Magnocurarin (chloride). For example, if it is believed that the compound acts by inhibiting a specific enzyme, the gene encoding that enzyme can be knocked out using CRISPR-Cas9. If cells lacking the enzyme become resistant to the compound, it provides strong evidence that the enzyme is indeed the direct target. nih.gov This approach has been successfully used to validate targets for various compounds in diseases like cancer and to understand drug resistance mechanisms. nih.govcriver.com CRISPR-based screening can also be employed to perform genome-wide screens to discover novel host factors essential for a compound's activity. mdpi.com

Proteomic approaches complement gene-editing by analyzing the entire set of proteins in a cell or tissue and how they are affected by a compound. Techniques such as affinity-based mass spectrometry can identify the direct binding partners of (Rac)-Magnocurarin (chloride). In this method, the compound is immobilized on a matrix and used as "bait" to pull down its interacting proteins from a cell lysate. These captured proteins are then identified by mass spectrometry. This provides a direct method for target identification. medchemexpress.com

A hypothetical workflow for target validation of (Rac)-Magnocurarin (chloride) is outlined below.

| Step | Methodology | Description | Expected Outcome |

| 1. Target Hypothesis | Bioinformatics, Literature Review | Analyze the structure of (Rac)-Magnocurarin (chloride) and existing biological data to hypothesize potential molecular targets. | A list of candidate target proteins (e.g., kinases, receptors). |

| 2. Target Identification | Affinity Chromatography-Mass Spectrometry | Use a modified version of the compound to isolate binding proteins from cell extracts for identification. | Identification of proteins that directly bind to (Rac)-Magnocurarin (chloride). |

| 3. Target Validation | CRISPR-Cas9 Gene Knockout | Systematically knock out the genes for the candidate target proteins identified in Step 2. plos.org | Determination of which gene knockout confers resistance to the compound's effects. nih.gov |

| 4. Mechanistic Confirmation | Proteomics/Western Blot | Analyze changes in downstream signaling pathways in response to compound treatment in both normal and knockout cells. | Confirmation that the compound's effect on cellular pathways is dependent on the presence of the validated target. |

In Silico Screening, Molecular Dynamics Simulations, and Artificial Intelligence in Compound Discovery

Computational methods are increasingly integral to modern drug discovery, offering ways to screen vast numbers of compounds and understand their interactions at an atomic level. These in silico approaches are cost-effective and can significantly accelerate the research process.

In silico or virtual screening involves using computer models to screen large libraries of compounds to identify those that are most likely to bind to a specific biological target. medchemexpress.com If the target of (Rac)-Magnocurarin (chloride) is known, its structure could be used to screen for other, potentially more potent, molecules with similar binding properties.

Molecular dynamics (MD) simulations provide detailed insights into the physical movements of atoms and molecules over time. ua.pt This technique can be used to model the interaction between (Rac)-Magnocurarin (chloride) and its protein target with high precision. MD simulations can predict the binding affinity, identify the key amino acids involved in the interaction, and reveal the conformational changes that occur upon binding. nih.gov Such simulations have been used to investigate the behavior of various chloride-containing systems and other complex molecular interactions. nih.govrsc.org

Artificial intelligence (AI) and machine learning are further transforming compound discovery. AI algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of new compounds. thno.org In the context of (Rac)-Magnocurarin (chloride), AI could be used to design novel derivatives with improved efficacy or to predict potential off-target effects. When combined with data from OOCs, AI can help build more accurate predictive models for drug evaluation. thno.org

The table below summarizes key computational methods and their potential application to the study of (Rac)-Magnocurarin (chloride).

| Computational Method | Principle | Application to (Rac)-Magnocurarin (chloride) |

| In Silico Screening | Docking algorithms predict the binding of ligands to a target's binding site. medchemexpress.com | Identify the most probable binding pose of (Rac)-Magnocurarin (chloride) within its target protein; screen for other molecules with similar binding potential. |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules based on classical mechanics to study protein-ligand stability and dynamics. ua.ptdiva-portal.org | Elucidate the detailed binding mechanism, calculate binding free energy, and assess the stability of the compound-target complex over time. |

| Artificial Intelligence (AI) | Machine learning models learn from existing data to make predictions on new data. thno.org | Predict biological activity, design novel analogs with enhanced properties, analyze complex data from high-throughput screens or OOC experiments. |

Future Research Directions and Translational Perspectives

Elucidation of Novel Molecular Targets and Therapeutic Pathways

A critical avenue for future research lies in the comprehensive identification of the molecular targets of (Rac)-Magnocurarin. The diverse pharmacological activities exhibited by related alkaloids, such as anti-inflammatory, anticancer, and neuromuscular blocking effects, suggest that Magnocurarin may interact with multiple cellular components.

Initial exploratory studies could employ high-throughput screening and affinity-based proteomics to identify protein binding partners. Computational approaches, such as molecular docking and in silico target prediction, can also be leveraged to generate hypotheses about potential targets based on the compound's three-dimensional structure. These predictive models can screen vast libraries of protein structures to identify those with favorable binding energies and complementary pharmacophores.

Once potential targets are identified, validation through biochemical and cell-based assays will be crucial. This could involve measuring the effect of (Rac)-Magnocurarin on enzyme kinetics, receptor binding, or the modulation of specific signaling pathways. For instance, given the known anti-inflammatory properties of some isoquinoline (B145761) alkaloids, it would be pertinent to investigate Magnocurarin's effect on key inflammatory mediators such as cyclooxygenases (COX-1 and COX-2), lipoxygenases, and transcription factors like NF-κB. Similarly, its potential anticancer activity warrants investigation into its effects on cell cycle regulation, apoptosis, and angiogenesis.

Table 1: Potential Therapeutic Pathways for Investigation

| Therapeutic Area | Potential Molecular Targets/Pathways | Rationale |

|---|---|---|

| Inflammation | NF-κB, MAPKs, COX enzymes | Many isoquinoline alkaloids exhibit anti-inflammatory properties through these pathways. |

| Cancer | Topoisomerases, Tubulin, Kinases | Related compounds have shown cytotoxic effects on various cancer cell lines. |

| Neurological Disorders | Acetylcholinesterase, Nicotinic receptors | The structural similarity to neuromuscular blocking agents suggests potential interactions with cholinergic systems. |

| Cardiovascular Diseases | Ion channels, Adrenergic receptors | Some aporphine (B1220529) alkaloids have demonstrated cardiovascular effects. |

Development of Advanced Analogues with Enhanced Potency and Target Specificity

The natural scaffold of (Rac)-Magnocurarin provides an excellent starting point for the design and synthesis of novel analogues with improved pharmacological properties. Medicinal chemistry campaigns can be initiated to systematically modify the core structure to enhance potency, selectivity, and pharmacokinetic profiles.

Structure-activity relationship (SAR) studies will be fundamental to this process. By synthesizing a library of derivatives with modifications at various positions of the isoquinoline ring system, researchers can identify key structural features responsible for biological activity. For example, altering the substitution patterns on the aromatic rings or modifying the stereochemistry of the chiral centers could lead to significant changes in target affinity and efficacy.

The development of advanced analogues could focus on several key objectives:

Increased Potency: Fine-tuning the molecular structure to optimize interactions with the target binding site can lead to compounds with higher affinity and, consequently, lower effective doses.

Enhanced Target Specificity: By rationally designing modifications, it may be possible to create analogues that selectively interact with a single desired target, thereby reducing off-target effects and potential toxicity.

Improved Drug-like Properties: Modifications can be made to improve solubility, metabolic stability, and bioavailability, which are critical for the development of a successful therapeutic agent.

Integration with Systems Biology and Network Pharmacology Approaches

To unravel the complex mechanism of action of (Rac)-Magnocurarin and its future analogues, a systems-level understanding is essential. Systems biology and network pharmacology offer powerful computational and experimental frameworks to move beyond the traditional "one-drug, one-target" paradigm.

Network pharmacology analysis can be employed to construct and analyze the complex interplay between the compound, its potential targets, and the associated biological pathways. By integrating data from genomics, proteomics, and metabolomics, a comprehensive "drug-target-disease" network can be built. This approach can help to:

Predict Polypharmacology: Identify the multiple targets that a single compound might modulate.

Identify Biomarkers: Discover molecular signatures that can predict a patient's response to treatment.

For instance, a network pharmacology study could begin by identifying the known and predicted targets of (Rac)-Magnocurarin. These targets would then be mapped onto protein-protein interaction networks and signaling pathways to understand their functional relationships and how their modulation by the compound could impact cellular processes.

Table 2: Systems Biology Approaches for (Rac)-Magnocurarin Research

| Approach | Application | Expected Outcome |

|---|---|---|

| Transcriptomics (RNA-Seq) | Analyze changes in gene expression in cells treated with the compound. | Identification of regulated genes and pathways. |

| Proteomics (Mass Spectrometry) | Identify changes in protein expression and post-translational modifications. | Elucidation of downstream signaling events. |

| Metabolomics | Profile changes in cellular metabolites. | Understanding the impact on cellular metabolism. |

| Network Pharmacology | Integrate multi-omics data to build interaction networks. | Prediction of multi-target effects and mechanisms of action. |

Potential as a Research Tool in Fundamental Biological Investigations

Beyond its direct therapeutic potential, (Rac)-Magnocurarin and its future, highly specific analogues could serve as valuable chemical probes to investigate fundamental biological processes. A potent and selective inhibitor of a particular protein can be an indispensable tool for elucidating the function of that protein in health and disease.

For example, if a highly selective analogue of (Rac)-Magnocurarin is developed that specifically inhibits a novel kinase, it could be used to:

Dissect Signaling Pathways: Determine the role of that kinase in specific cellular signaling cascades.

Validate Drug Targets: Confirm that inhibition of the kinase produces a desired therapeutic effect in preclinical models.

Study Disease Mechanisms: Investigate how dysregulation of the kinase contributes to the pathophysiology of various diseases.

The development of fluorescently or radioactively labeled versions of these compounds could also enable their use in imaging studies to visualize the distribution of their target proteins in cells and tissues.

Q & A

Q. What are the standard analytical techniques for characterizing (Rac)-Magnocurarin (chloride) in natural product research?

To confirm the identity and purity of (Rac)-Magnocurarin (chloride), researchers should employ a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : Use 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) NMR to resolve stereochemistry and verify structural assignments .

- High-Performance Liquid Chromatography (HPLC) : Pair with UV-Vis or mass spectrometry (MS) detectors to assess purity and quantify impurities. Chiral columns may distinguish enantiomers .

- X-ray Crystallography : Essential for resolving ambiguous stereochemical configurations if single crystals are obtainable .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns .

Q. What safety protocols are recommended for handling (Rac)-Magnocurarin (chloride) in laboratory settings?

Adhere to UN GHS guidelines (Revision 8) and OSHA standards:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation of aerosols .

- Exposure Control : Avoid skin contact; wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .

- Storage : Keep in a ventilated, fire-resistant cabinet away from ignition sources. Label containers with hazard warnings (e.g., acute toxicity) .

Q. How should researchers design experiments to isolate (Rac)-Magnocurarin (chloride) from its natural source?

Follow phytochemical extraction protocols:

- Solvent Selection : Use polar solvents (e.g., methanol/water mixtures) for initial extraction, followed by gradient elution in flash chromatography .